molecular formula C9H5ClN2O3 B11880308 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Cat. No.: B11880308
M. Wt: 224.60 g/mol
InChI Key: XSABUQKQLUQUHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of anthranilic acid derivatives with chloroformates or isocyanates, followed by chlorination and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom and carboxylic acid group make it a versatile intermediate for further chemical modifications and applications .

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-4-oxo-3H-quinazoline-8-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-9-11-6-4(7(13)12-9)2-1-3-5(6)8(14)15/h1-3H,(H,14,15)(H,11,12,13)

InChI Key

XSABUQKQLUQUHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(NC2=O)Cl

Origin of Product

United States

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